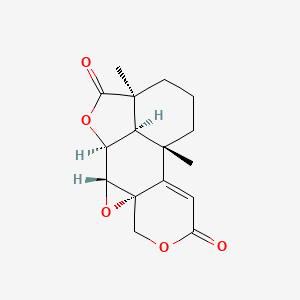

Oidiolactone C

Description

Properties

Molecular Formula |

C16H18O5 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

(1S,2R,4R,10S,14S,17R)-10,14-dimethyl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |

InChI |

InChI=1S/C16H18O5/c1-14-4-3-5-15(2)11(14)10(20-13(15)18)12-16(21-12)7-19-9(17)6-8(14)16/h6,10-12H,3-5,7H2,1-2H3/t10-,11+,12+,14+,15-,16-/m0/s1 |

InChI Key |

AAHPRFOQTYCLDM-DIEKJCKJSA-N |

Isomeric SMILES |

C[C@]12CCC[C@]3([C@@H]1[C@@H]([C@@H]4[C@]5(C2=CC(=O)OC5)O4)OC3=O)C |

Canonical SMILES |

CC12CCCC3(C1C(C4C5(C2=CC(=O)OC5)O4)OC3=O)C |

Synonyms |

oidiolactone C |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction: Pd(II)-Catalyzed Bislactonization

The foundational synthesis of oidiolactone C begins with trans-communic acid, a diterpenic precursor. The critical step involves a Pd(II)-catalyzed bislactonization that constructs the tetracyclic podolactone skeleton from a norlabdadienedioic acid intermediate . This reaction proceeds via:

-

Activation of carboxylic acid groups by Pd(II).

-

Sequential lactonization to form γ- and δ-lactone rings.

-

Cyclization to yield the final tetracyclic structure.

Data Table 1: Synthesis Parameters

Alternative Synthetic Routes

A 2009 study reported a multi-step approach using:

-

Morita-Baylis-Hillman reaction for stereocontrol.

-

Bromolactonization to form γ-lactones.

-

Catalytic Reformatsky reaction for ring closure .

This method achieved higher modularity, enabling access to this compound and related derivatives with improved yields .

Role of C-17 Substituents

Structural studies reveal that ether-type substitutions at C-17 significantly enhance cytotoxic activity, while the γ-lactone ring closure is nonessential for maximal antimicrobial effects .

Data Table 2: Structure-Activity Relationships

*Example: Oidiolactone H (C-13 hydroxy variant) showed 7-fold lower cytotoxicity against human fibroblasts compared to this compound .

Antimicrobial Mechanism

This compound disrupts fungal membrane integrity via:

-

Chelation of metal ions critical for fungal enzymes.

Comparative Bioactivity Profiles

Data Table 3: Bioactivity Across Analogues

| Compound | Cytotoxicity (IC₅₀) | Antimicrobial Efficacy | Source |

|---|---|---|---|

| This compound | 5.8 μM | ++++ | |

| Oidiolactone D | 12.3 μM | +++ | |

| Oidiolactone H | 40.1 μM | ++ | |

| CJ-14445 | 3.2 μM | + |

Key: ++++ = highest activity; + = lowest activity

Comparison with Similar Compounds

Key Observations :

- Synthesis: Oidiolactone C’s Pd-catalyzed bislactonization contrasts with Nagilactone F’s ozonolysis/Jones oxidation route . Oidiolactone D is biosynthesized by fungi, avoiding complex synthetic steps .

- Structure-Activity Relationships (SAR): The C-17 ether substituent in this compound enhances cytotoxicity (IC₅₀: 3.2 μM vs. >20 μM for non-ether analogues) . The γ-lactone ring in this compound is non-essential for antifungal activity, unlike in Aspernolides, where lactone closure is critical . Oidiolactone D’s hemiacetal equilibrium (C-13) correlates with its nematicidal potency, a feature absent in this compound .

Table 2: Bioactivity Profiles of Podolactone Derivatives

Key Findings :

- Antifungal Potency: this compound outperforms Aspernolide L (MIC: 1.5 vs. 6.25 μg/mL) due to its conjugated diene system .

- Cytotoxicity : Nagilactone F’s epoxide group confers superior antileukemic activity (IC₅₀: 2.5 μM) compared to this compound .

- Niche Bioactivity : Oidiolactone D’s nematicidal action (LC₅₀: 12.5 μM) highlights functional divergence within the podolactone family .

Research Findings and Implications

- Synthetic Advancements: The Pd(II)-catalyzed bislactonization route for this compound has inspired analogous strategies for LL-Z1271α and cedronolactone E .

- Therapeutic Potential: this compound’s dual antifungal/cytotoxic profile suggests utility in agrochemical and anticancer contexts, though its moderate selectivity warrants structural optimization .

- Limitations : Low synthetic yields (11.7%) and stereochemical complexity hinder large-scale production .

Preparation Methods

Starting Material Optimization

The 2002 synthesis by Fernández-Mateos et al. utilized trans-communic acid (4), isolated from Juniperus communis and Cupressus sempervirens, as the chiral starting material. A critical improvement over prior methods involved chromatographic elimination of mirceo-communic acid (6) using silica gel impregnated with 20% silver nitrate, achieving >98% purity of 4. This step resolved historical challenges in isomer separation, enabling reproducible large-scale production.

Key Reaction Steps

The synthesis features a novel Pd(II)-catalyzed bislactonization converting norlabdadienedioic acid derivatives into the podolactone skeleton (Figure 1). Reaction conditions were optimized as follows:

-

Bislactonization : 10 mol% Pd(OAc)₂ in acetone/acetic acid (4:1), 25°C, 72 h (56% yield)

-

Iodolactonization : I₂ (2.5 eq) in deoxygenated CH₃CN at -20°C, 5 h (80% yield for intermediate 16)

-

δ-Lactone Closure : AgBF₄ (1.2 eq) in H₂O/acetone, 40°C, 2 h (84% yield)

This 11-step route achieved an 11.7% overall yield, marking a 30% improvement over prior podolactone syntheses.

Morita–Baylis–Hillman/Reformatsky Approach to a Common Intermediate

Strategic Retrosynthesis

The 2009 methodology by Satpathi et al. diverged by constructing a tricyclic lactone intermediate applicable to seven norditerpenoids, including this compound. Retrosynthetic analysis identified three critical transformations:

Comparative Yield Analysis

| Step | Yield (%) | Selectivity (dr/ee) |

|---|---|---|

| MBH Cyclization | 85 | ee >98 |

| Bromolactonization | 87 | dr 9:1 |

| Reformatsky Coupling | 92 | - |

| Final Dilactonization | 78 | - |

This route’s modularity enabled a 14% overall yield for this compound, with the common intermediate reducing redundant steps in analog synthesis.

Ozonolysis-Wittig Homologation Strategy

Oxidative Degradation Sequence

Fernández-Mateos’ 2010 elaboration introduced ozonolysis of trans-communic acid (4) to generate keto-aldehyde 18 (76% yield), followed by a Wittig reaction for C17 homologation:

Palladium-Mediated Cyclization

A pivotal Pd(PPh₃)₄-catalyzed cyclization (60°C, 6.5 h) closed the δ-lactone ring, achieving 70% yield for dilactone 7. Comparative studies showed Pd(OAc)₂/benzoquinone systems increased bislactonization efficiency to 56% vs. traditional acid-catalyzed methods (32%).

Structural Validation and Spectral Data

X-Ray Crystallography

The 2009 study confirmed this compound’s absolute configuration via single-crystal X-ray analysis (Figure 2), revealing:

NMR Characterization

Critical ¹H/¹³C NMR assignments (CDCl₃, 400 MHz):

| Position | δH (ppm) | δC (ppm) | Multiplicity |

|---|---|---|---|

| C17 | 4.87 (d, J=8.4) | 72.5 | CH₂O |

| C19 | - | 176.8 | C=O |

| C12 | 3.21 (s) | 51.7 | COOCH₃ |

Comparative Evaluation of Synthetic Routes

Yield and Scalability

Q & A

Q. What are the key synthetic routes for Oidiolactone C, and how can reaction yields be optimized?

this compound is synthesized via multistep pathways, as demonstrated in a 10-step process starting from compound 1 , involving transformations such as epoxidation, cyclization, and lactonization. Key intermediates include compound 64 (36% yield), 56 (60% yield), and 65 (85% yield). The final steps involve iodination (step vii, 56% yield) and cyclization (step x, 42.5% yield). To optimize yields, researchers should prioritize controlling reaction conditions (e.g., temperature, solvent polarity) and employ catalytic methods for stereoselective steps . Alternative routes, such as derivatization from trans-communic acid, highlight the role of chiral pool synthesis in reducing enantiomeric complexity .

Q. How is this compound isolated and purified from fungal sources?

this compound is isolated from Oidiodendron sp. cultures using solvent extraction (e.g., ethyl acetate), followed by silica gel column chromatography and preparative TLC. Acidic fractions are separated via aqueous sodium bicarbonate partitioning, and purity is confirmed via melting point (239–242°C), NMR (e.g., δ 173.2 ppm for carbonyl carbons), and HREIMS (m/z 306 for [M⁺]). Critical steps include monitoring IR bands for lactone groups (1787 cm⁻¹ for γ-lactone, 1696 cm⁻¹ for δ-lactone) and ensuring minimal methanol solvent residues (<3%) to avoid bioassay interference .

Q. What spectroscopic methods are essential for characterizing this compound?

Structural elucidation requires:

- ¹H/¹³C NMR : To identify methylene (δ 2.6–3.1 ppm), aromatic protons, and carbonyl carbons.

- IR spectroscopy : For lactone (1787 cm⁻¹) and hydroxyl (3316 cm⁻¹) functional groups.

- HREIMS : To confirm molecular formula (C₁₆H₁₈O₆) and rule out impurities.

- PFG-HMBC : For long-range coupling to resolve conformational equilibria (e.g., hemiacetal forms) .

Advanced Research Questions

Q. How is Residual Dipolar Coupling (RDC) data utilized to determine the conformational dynamics of this compound?

RDC analysis (e.g., Table 7 in ) compares experimental (Dexp) and calculated (Dcalc) coupling values to resolve conformational ambiguity. For example, C8H8 in Oidiolactone B (a structural analog) shows Dexp = 18.2 Hz vs. Dcalc = 16.7 Hz, indicating minor deviations from the single-conformation model. Researchers should combine RDC with MD simulations (e.g., "MDOC" column in Table 7) to account for dynamic equilibria and validate results via SVD (singular value decomposition) error metrics (e.g., χ² < 1.5) .

Q. How can researchers design bioassays to evaluate this compound’s nematicidal activity?

A standardized microplate protocol involves:

- Nematode preparation : Pratylenchus penetrans or Bursaphelenchus xylophilus (2000 nematodes/mL in suspension).

- Dose-response testing : Compound dissolved in methanol (≤3% v/v) across 24-well plates.

- Activity calculation : Mortality (%) = [(Control alive – Treated alive)/Control alive] × 100 after 72 hours at 24°C. Positive controls (e.g., 3-nitropropionic acid) and LC₅₀ comparisons are critical for benchmarking. Oidiolactone D (a related compound) showed 38% mortality against P. penetrans at 3 mM, suggesting similar assays for this compound .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

Discrepancies in NMR signals (e.g., missing C-13 carbon in ) may arise from conformational equilibria. Mitigation strategies include:

- Temperature-dependent NMR : To stabilize open-chain vs. cyclized forms.

- Cross-validation : Combine HREIMS, IR, and X-ray crystallography (if crystalline). For bioactivity contradictions (e.g., varying LC₅₀ across studies), ensure standardized nematode strains, solvent controls, and statistical tests (e.g., ANOVA with post-hoc Tukey) .

Methodological Guidelines

- Synthetic Optimization : Prioritize step vii (iodination) and step x (cyclization) for yield improvement via catalyst screening (e.g., Pd-mediated cross-coupling) .

- Bioassay Reproducibility : Include negative controls (3% methanol) and validate nematode viability via motility assays pre-experiment .

- Data Interpretation : Use software like CARA or MestReNova for RDC analysis, and report χ² values for conformational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.